4-Chloro-5-fluoro-2-iodoaniline
Overview
Description
4-Chloro-5-fluoro-2-iodoaniline is a chemical compound with the molecular formula C6H4ClFIN . It is used as a fundamental building block in the pharmaceutical, chemical, and food industries to create a variety of important compounds .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-fluoro-2-iodoaniline consists of a benzene ring substituted with chlorine, fluorine, and iodine atoms . The InChI code for this compound is 1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 .Physical And Chemical Properties Analysis
4-Chloro-5-fluoro-2-iodoaniline is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
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Fluorinated Quinolines
- Scientific Field : Organic Chemistry
- Application Summary : Fluorinated quinolines are used in the synthesis of various drugs due to their remarkable biological activity . They are synthesized through a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Methods of Application : The synthesis of fluorinated quinolines involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Results or Outcomes : Fluorinated quinolines have found applications in medicine due to their antibacterial, antineoplastic, and antiviral activities .
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2-Iodoaniline
- Scientific Field : Organic Chemistry
- Application Summary : 2-Iodoaniline is an aromatic amine that can be carbonylated to produce pentacyclic compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
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4-Fluoro-2-iodoaniline
- Scientific Field : Organic Chemistry
- Application Summary : 4-Fluoro-2-iodoaniline is used as an organic chemical synthesis intermediate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
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2-Fluoro-4-iodoaniline
- Scientific Field : Environmental Toxicology
- Application Summary : 2-Fluoro-4-iodoaniline has been used in studies profiling the metabolites produced in the earthworm Eisenia veneta by exposure to this compound .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
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5-Chloro-4-fluoro-2-iodoaniline
- Scientific Field : Organic Chemistry
- Application Summary : 5-Chloro-4-fluoro-2-iodoaniline is used as an organic chemical synthesis intermediate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
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4-Chloro-2-iodoaniline
- Scientific Field : Organic Chemistry
- Application Summary : 4-Chloro-2-iodoaniline is used in the synthesis of 6-chloro-1H-indazol-3-amine and 1-(4-chloro-2-iodophenyl)-1H-Tetrazole .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
-
Fluorinated Quinolines
- Scientific Field : Organic Chemistry
- Application Summary : Fluorinated quinolines are used in the synthesis of various drugs due to their remarkable biological activity . They are synthesized through a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Methods of Application : The synthesis of fluorinated quinolines involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Results or Outcomes : Fluorinated quinolines have found applications in medicine due to their antibacterial, antineoplastic, and antiviral activities .
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5-Chloro-4-fluoro-2-iodoaniline
- Scientific Field : Organic Chemistry
- Application Summary : 5-Chloro-4-fluoro-2-iodoaniline is used as an organic chemical synthesis intermediate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Safety And Hazards
4-Chloro-5-fluoro-2-iodoaniline is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Proper safety measures should be taken while handling this compound, including wearing protective clothing and avoiding release to the environment .
properties
IUPAC Name |
4-chloro-5-fluoro-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKNRDMUFGHRFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-2-iodoaniline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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